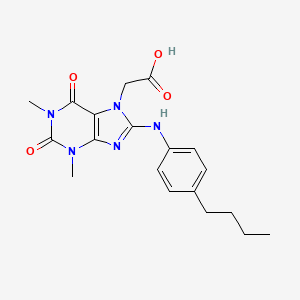![molecular formula C22H20ClN7 B3413354 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine CAS No. 946218-67-3](/img/structure/B3413354.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine
Vue d'ensemble
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound is also known as Trazodone, which is a serotonin receptor antagonist and reuptake inhibitor. Trazodone has been extensively studied for its use in treating various medical conditions such as depression, anxiety, and insomnia.
Mécanisme D'action
Target of Action
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine primarily targets the 5-hydroxytryptamine receptor 2A (5-HT2A) and the Alpha-1A adrenergic receptor . The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). The Alpha-1A adrenergic receptor is a type of adrenergic receptor, and its activation leads to a decrease in blood pressure.
Mode of Action
This compound interacts with its targets by binding to them, which leads to a series of biochemical reactions. For the 5-HT2A receptor, the compound acts as a ligand, binding to the receptor and causing a conformational change . This change can then trigger a cascade of intracellular events, leading to the observed physiological effects.
Biochemical Pathways
Upon binding to the 5-HT2A receptor, the compound can affect various biochemical pathways. One of the key pathways is the serotonin signaling pathway, which plays a crucial role in many biological processes, including the regulation of mood, appetite, and sleep. Similarly, the interaction with the Alpha-1A adrenergic receptor can influence the adrenergic signaling pathway, affecting processes such as smooth muscle contraction and neurotransmitter release .
Pharmacokinetics
It is known that piperazine, a structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific physiological context. In general, activation of the 5-HT2A receptor can lead to various effects, such as constriction of smooth muscles, changes in platelet shape, and modulation of the release of various neurotransmitters . Similarly, activation of the Alpha-1A adrenergic receptor typically results in smooth muscle contraction .
Avantages Et Limitations Des Expériences En Laboratoire
Trazodone has several advantages for lab experiments. It is widely available, relatively inexpensive, and has well-established protocols for use in animal studies. Additionally, trazodone has a relatively low toxicity profile, which makes it a safe choice for use in lab experiments. However, trazodone also has limitations for lab experiments. It has a relatively narrow therapeutic window, which means that dosages must be carefully controlled to avoid adverse effects. Additionally, trazodone has a relatively short half-life, which can make it difficult to maintain therapeutic concentrations in the body.
Orientations Futures
For research on trazodone include the development of new analogs with improved pharmacological properties, investigation of its effects on other neurotransmitter systems, and investigation of its potential use in combination with other drugs for the treatment of various medical conditions.
Applications De Recherche Scientifique
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine has been extensively studied for its therapeutic applications. It has been shown to be effective in treating depression, anxiety, and insomnia. Trazodone has also been studied for its potential use in treating other medical conditions such as schizophrenia, bipolar disorder, and chronic pain. Additionally, trazodone has been studied for its effects on sleep architecture, cognitive function, and sexual dysfunction.
Propriétés
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7/c23-16-5-4-8-18(15-16)29-11-13-30(14-12-29)22-27-20-19(24-9-10-25-20)21(28-22)26-17-6-2-1-3-7-17/h1-10,15H,11-14H2,(H,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECYDSUBFYXZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2,4-dichlorobenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3413281.png)
![(2E)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B3413283.png)



![2-[4-(3-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B3413309.png)

![2-[4-(3-iodobenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B3413327.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[3-(4-methoxyphenyl)propanoyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3413343.png)


